Reversed Regioselectivity in Suzuki-Miyaura Coupling: Direct Comparison with 9-Benzyl-2,6-dichloropurine
In a direct head-to-head study under identical anhydrous Suzuki-Miyaura conditions, 9-benzyl-6-chloro-2-iodo-9H-purine (9) and 9-benzyl-2,6-dichloropurine (6) exhibited opposite regioselectivity when treated with one equivalent of phenylboronic acid. The iodo compound (9) coupled exclusively at the C-2 position to yield 9-benzyl-6-chloro-2-phenylpurine (10) in 81% yield. In contrast, the dichloro analog (6) coupled exclusively at C-6, affording 9-benzyl-2-chloro-6-phenylpurine (7) in 77% yield [1]. With excess boronic acid, both compounds converged on 2,6-diphenylpurine (8), but the iodo compound (9) gave a higher yield (88% vs 84%) [1]. This demonstrates that the Cl/I pattern encodes a C-2-first sequential coupling strategy that is inaccessible with the Cl/Cl pattern.
| Evidence Dimension | Regioselectivity of first Suzuki-Miyaura coupling with 1 equiv PhB(OH)2 |
|---|---|
| Target Compound Data | 81% yield of 9-benzyl-6-chloro-2-phenylpurine (C-2 coupling product) |
| Comparator Or Baseline | 9-Benzyl-2,6-dichloropurine: 77% yield of 9-benzyl-2-chloro-6-phenylpurine (C-6 coupling product) |
| Quantified Difference | Opposite regioselectivity; 4 percentage point higher yield for the iodo compound; with excess boronic acid, 88% vs 84% yield of 2,6-diphenylpurine |
| Conditions | Pd(PPh3)4, toluene, 2M aq K2CO3, 80-100 °C, anhydrous conditions, 1 equiv PhB(OH)2 |
Why This Matters
A researcher requiring C-2-selective arylation while preserving a C-6 chlorine for downstream diversification cannot achieve this outcome with 9-benzyl-2,6-dichloropurine, making the procurement of the correct iodo-chloro isomer critical for synthetic success.
- [1] Havelková, M.; Dvořák, D.; Hocek, M. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis 2001, No. 11, 1704–1710. View Source
